molecular formula C12H12O2 B14282702 6-Ethylnaphthalene-2,3-diol CAS No. 136944-43-9

6-Ethylnaphthalene-2,3-diol

Cat. No.: B14282702
CAS No.: 136944-43-9
M. Wt: 188.22 g/mol
InChI Key: NDJJECGAJBVPJR-UHFFFAOYSA-N
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Description

6-Ethylnaphthalene-2,3-diol is an organic compound belonging to the class of diols, characterized by the presence of two hydroxyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ethylnaphthalene-2,3-diol can be synthesized through the hydroxylation of 6-ethylnaphthalene. This process typically involves the use of osmium tetroxide (OsO₄) as a catalyst, followed by reduction with sodium bisulfite (NaHSO₃) to yield the diol . Another method involves the acid-catalyzed hydrolysis of an epoxide derived from 6-ethylnaphthalene .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using similar catalysts and conditions as mentioned above. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylnaphthalene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields other alcohol derivatives.

    Substitution: Results in the formation of various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of 6-ethylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in hydrogen bonding and other interactions that influence its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 6-Ethylnaphthalene-2,3-diol is unique due to its naphthalene backbone, which imparts distinct chemical properties compared to simpler diols like ethylene glycol and glycerol. Its structure allows for more complex interactions and applications in various fields .

Properties

CAS No.

136944-43-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-ethylnaphthalene-2,3-diol

InChI

InChI=1S/C12H12O2/c1-2-8-3-4-9-6-11(13)12(14)7-10(9)5-8/h3-7,13-14H,2H2,1H3

InChI Key

NDJJECGAJBVPJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(C=C2C=C1)O)O

Origin of Product

United States

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